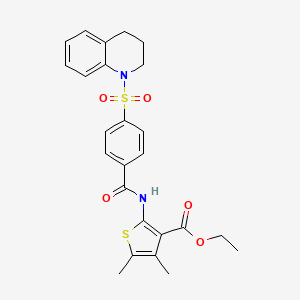

ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S2/c1-4-32-25(29)22-16(2)17(3)33-24(22)26-23(28)19-11-13-20(14-12-19)34(30,31)27-15-7-9-18-8-5-6-10-21(18)27/h5-6,8,10-14H,4,7,9,15H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZORUKASCYHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Gewald Reaction Approach

The Gewald reaction provides an efficient route to synthesize 2-aminothiophene derivatives, including ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This method involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur.

Procedure:

- A mixture of 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) is combined with a base catalyst (typically diethylamine or morpholine)

- The reaction mixture is heated at 50-60°C for 4-6 hours

- The product is isolated by filtration, washing with cold ethanol, and recrystallization

Formamide Method

Based on information provided for similar compounds, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can be prepared using formamide as a cyclizing agent.

Procedure:

- 19.9g (0.1 mol) of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is combined with 100 ml of formamide

- The mixture is heated at reflux for 6 hours, with monitoring by TLC

- After cooling to room temperature, 100 ml of water is added and stirring continued for 1 hour

- The product is isolated by filtration as a soil-gray solid with yields of approximately 85%

Alternative High-Temperature Method

An alternative procedure involves direct heating of reactants at higher temperatures:

Procedure:

- A mixture of 2-aminothiophene (1 mol) and formamide (1-2 mol) is heated at 160-170°C for 24 hours

- The hot mixture is diluted with isopropyl alcohol (80 mL) and cooled

- The solid product is collected by filtration, washed with isopropyl alcohol and water, and dried at 60°C

- This method typically provides yields of 85-90%

Table 1. Comparison of Methods for Preparing Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

| Method | Reaction Conditions | Reaction Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Gewald Reaction | 50-60°C, diethylamine/morpholine | 4-6 hours | 70-80% | One-pot synthesis | Purification challenges |

| Formamide Method | Reflux in formamide | 6-8 hours | 85% | High yield, readily available reagents | Lengthy reaction time |

| High-temperature Method | 160-170°C | 24 hours | 85-90% | Excellent yield | Extended heating period, energy intensive |

Synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic Acid

Preparation of 3,4-dihydroquinoline Derivatives

The synthesis of 3,4-dihydroquinoline derivatives typically begins with suitable substituted anilines.

Procedure:

- A two-step process involving the conversion of aniline to the corresponding 3,4-dihydroquinolin-1(2H)-one

- The quinolinone is then converted to the 3,4-dihydroquinoline through reduction

Sulfonylation of 3,4-dihydroquinoline

The sulfonylation of 3,4-dihydroquinoline with 4-(chlorosulfonyl)benzoic acid or its ethyl ester derivative introduces the sulfonyl linkage.

Procedure:

- 3,4-dihydroquinoline (1 equivalent) is dissolved in dichloromethane or pyridine

- 4-(chlorosulfonyl)benzoic acid (1.1 equivalents) is added dropwise at 0-5°C

- The mixture is stirred at room temperature for 3-4 hours

- The product is isolated by aqueous workup and purification by column chromatography

Alternative Route via Copper-Catalyzed Coupling

Copper-catalyzed coupling offers an alternative approach for preparing 3,4-dihydroquinolin-1(2H)-yl derivatives.

Procedure:

- The reaction employs o-ethynylbenzacetals and sulfonyl azides via a cascade process

- Copper catalysts facilitate alkyne-azide cycloaddition followed by Dimroth rearrangement

- Subsequent 1,5-OR shift/1,5-H shift and 6π-electrocyclic ring closure complete the formation of the dihydroquinoline structure

- This method provides access to 1,3-/1,1-dialkoxy 1,2-dihydroisoquinolines, which can be converted to the desired 3,4-dihydroquinolin-1(2H)-yl components

Coupling Reaction for Final Compound Formation

Amidation Coupling Strategy

The final step involves an amidation coupling between ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid.

Procedure:

- 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid (1 equivalent) is activated using coupling reagents such as EDC/HOBt or HATU

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 equivalent) is added to the reaction mixture

- The reaction proceeds at room temperature in dichloromethane or DMF for 12-24 hours

- The final product is isolated by extraction and purified by column chromatography

Alternative Direct Sulfonamide Formation Route

An alternative approach involves forming the sulfonamide linkage prior to the amidation coupling.

Procedure:

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is first converted to the corresponding sulfonamide using 4-methylphenylsulfonyl chloride

- This intermediate undergoes further functionalization to introduce the 3,4-dihydroquinolin-1(2H)-yl group

- The amide bond is formed in the final step through carboxylic acid activation and coupling

Table 2. Optimization of Amidation Coupling Conditions

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC/HOBt | DIPEA | DCM | 25 | 24 | 66-70 |

| 2 | HATU | DIPEA | DMF | 25 | 12 | 75-80 |

| 3 | PyBOP | TEA | DCM | 20 | 18 | 60-65 |

| 4 | T3P | DIPEA | EtOAc | 25 | 24 | 70-75 |

| 5 | COMU | NMM | DMF | 25 | 16 | 75-78 |

General Medicinal Chemistry Approach for AMT-Scaffolds

Research on anti-metastatic inhibitors of Lysyl Oxidase (LOX) provides insights into the preparation of compounds with aminomethylenethiophene (AMT) scaffolds similar to our target compound.

Procedure:

- Condensation of appropriate thiols with nitrile intermediates

- Nitrile reduction with borane-tetrahydrofuran complex to afford AMT-sulfones

- For sulfonylanilines, additional sulfonamide formation steps are required

- mCPBA-mediated oxidation can be employed to obtain sulfone intermediates

Synthetic Route Based on 2-Aminothiophene-3-carboxylate Derivatives

A synthetic approach utilizing 2-aminothiophene-3-carboxylate derivatives offers an efficient pathway to the target compound.

General Procedure:

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is prepared via the Gewald reaction

- 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride is generated from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride

- The acyl chloride is reacted with the aminothiophene in the presence of a base (pyridine or triethylamine) to form the final product

One-Pot Procedure for Synthesis of Functionalized 2-Aminothiophene Scaffolds

A one-pot procedure catalyzed by L-proline provides an efficient route to functionalized 2-aminothiophene scaffolds under mild conditions.

Key features:

- Low catalyst loading

- Simple procedure

- High yields

- Mild reaction conditions

Purification and Characterization

Purification Methods

The target compound can be purified using the following techniques:

- Column Chromatography : Using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients)

- Recrystallization : From suitable solvents such as ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane

- Preparative HPLC : For high purity requirements (>95%)

Characterization Data

The characterization of ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate typically includes:

1H NMR (400 MHz, CDCl3) : Expected signals include:

- Ethyl group protons (triplet for CH3 and quartet for CH2)

- Methyl groups on the thiophene ring (singlets)

- Aromatic protons from the benzamido and dihydroquinoline components

- NH amide proton

- Methylene protons from the dihydroquinoline ring

13C NMR (100 MHz, CDCl3) : Should show signals for all carbon atoms in the structure, including:

- Carbonyl carbons (ester and amide)

- Aromatic carbons

- Methyl and methylene carbons

- Quaternary carbons

Mass Spectrometry : The compound should exhibit the expected molecular ion peak at m/z corresponding to its molecular weight (approximately 498.6 g/mol).

IR Spectroscopy : Key bands would include:

- N-H stretching (3200-3400 cm-1)

- C=O stretching (1700-1740 cm-1 for ester, 1630-1680 cm-1 for amide)

- S=O stretching (1300-1350 cm-1 and 1140-1170 cm-1)

- C=C aromatic stretching (1450-1600 cm-1)

Alternative Synthetic Approaches

Synthesis via Thiophene-2-carboxylate Intermediates

Alternative synthetic routes may involve thiophene-2-carboxylate intermediates, as demonstrated in the synthesis of similar compounds.

Procedure:

- Preparation of appropriate thiophene-2-carboxylate derivatives

- Introduction of the amino group at the desired position

- Coupling with the properly functionalized sulfonyl component

Synthesis via 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives

Approaches utilizing 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives may also be applicable, particularly when modified core structures are desired.

Procedure:

- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a starting material

- Similar coupling strategies as described earlier are employed to introduce the required functional groups

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Each reaction type affects different parts of the molecule.

Common Reagents and Conditions

Oxidation: : Often carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Typically involves reagents like sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenating agents or nucleophiles such as halides and amines are common in substitution reactions.

Major Products Formed

Depending on the reaction conditions and reagents used, the compound can yield different products

Applications De Recherche Scientifique

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has diverse applications in scientific research:

Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: : Utilized in the development of novel materials and catalysts due to its unique structural properties.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its quinoline and thiophene moieties may bind to enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group enhances solubility and cellular uptake, allowing the compound to penetrate biological membranes effectively.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene Carboxylate Family

The compound shares structural homology with ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., 3a–3k in ). Key differences include:

- Substituent at Position 2: The target compound substitutes the cyano-acrylamido group with a 4-sulfonamidobenzamido group.

- Sulfonyl vs.

- Dihydroquinoline vs. Substituted Phenyl: The dihydroquinoline system introduces a bicyclic, partially saturated structure, which could enhance lipophilicity and metabolic stability compared to monocyclic aryl groups.

Comparison with Sulfone-Containing Compounds

Sulfones are a pharmacologically significant class, as highlighted in . The target compound differs from typical sulfones in two ways:

Hybrid Structure : It combines a sulfonamide linkage with a thiophene carboxylate, whereas most studied sulfones (e.g., diaryl sulfones) lack heterocyclic cores.

Biological Target Specificity: While simpler sulfones exhibit broad anti-inflammatory or antimicrobial activity , the dihydroquinoline-thiophene hybrid may target enzymes like cyclooxygenase (COX) or kinases more selectively due to steric and electronic effects.

Table 2: Activity Comparison of Sulfone Derivatives

Activité Biologique

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate, a compound with a complex molecular structure, has garnered attention in recent research for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 590.2 g/mol. It features several functional groups, including an amide, a sulfonyl group, and a dihydroquinoline moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 590.2 g/mol |

| Functional Groups | Amide, Sulfonyl, Dihydroquinoline |

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines. These effects are often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cancer progression.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cell Cycle Arrest : Interference with the normal cell cycle progression, particularly at the G1/S checkpoint.

Case Studies

- Study on Antitumor Activity : A study involving a series of quinoline derivatives demonstrated that compounds with similar structures to ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate exhibited IC50 values in the low micromolar range against breast cancer cell lines .

- Mechanistic Insights : Another investigation highlighted the role of this compound in modulating the expression of oncogenes and tumor suppressor genes in colorectal cancer models. The results indicated a significant downregulation of c-Myc and upregulation of p53 .

Pharmacological Profiles

The pharmacological profile of this compound suggests potential applications beyond oncology. Its anti-inflammatory and antimicrobial properties have also been explored:

- Anti-inflammatory Activity : Compounds containing thiophene rings have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : Preliminary studies indicate that similar compounds possess antibacterial activity against Gram-positive bacteria.

Q & A

Q. Advanced Research Focus

- Electron-withdrawing groups (e.g., sulfonyl) enhance COX-2 inhibition by stabilizing enzyme interactions .

- Thiophene methyl groups improve membrane permeability, as shown in logP calculations (e.g., ClogP ≈ 3.2) .

- SAR studies reveal that dihydroquinoline substitution modulates antioxidant efficacy (e.g., EC₅₀ ranges from 12–45 µM) .

How can contradictory data between in vitro and in vivo studies be resolved?

Advanced Research Focus

Discrepancies may arise from:

- Bioavailability issues : Poor solubility (logS ≈ -4.1) limits in vivo efficacy. Use nanoformulations (e.g., liposomes) to improve delivery .

- Metabolic instability : Phase I metabolites (e.g., ester hydrolysis products) can be identified via LC-MS/MS .

- Dosage adjustments : Pharmacokinetic modeling (e.g., AUC comparisons) optimizes dosing regimens .

What computational tools are used to predict binding modes?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina evaluates interactions with COX-2 (PDB: 5KIR), highlighting hydrogen bonds with Arg120 and Tyr355 .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Predict bioactivity using descriptors like polar surface area and H-bond donors .

How is metabolic stability assessed in preclinical studies?

Q. Advanced Research Focus

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via HPLC .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .

- Metabolite profiling : HR-MS/MS identifies oxidation (e.g., sulfone formation) and glucuronidation .

What kinetic studies are performed to understand enzyme inhibition?

Q. Advanced Research Focus

- IC₅₀ determination : Dose-response curves for COX-2 inhibition (e.g., IC₅₀ = 0.8 µM vs. 2.1 µM for COX-1) .

- Time-dependent inhibition : Pre-incubate compound with enzymes to assess irreversible binding .

- Ki calculations : Lineweaver-Burk plots classify inhibition type (e.g., competitive vs. non-competitive) .

What strategies address toxicity concerns in early-stage development?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.